3-Methylisothiazole-5-carbonitrile
Overview
Description
3-Methylisothiazole-5-carbonitrile is a heterocyclic compound with the molecular formula C₅H₄N₂S It is characterized by a five-membered ring containing both nitrogen and sulfur atoms, with a nitrile group attached at the 5-position and a methyl group at the 3-position
Scientific Research Applications
3-Methylisothiazole-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential use in developing new pharmaceuticals.
Mechanism of Action
Mode of Action
The mode of action of 3-Methylisothiazole-5-carbonitrile involves photochemical isomerization reactions . The mechanisms for these reactions have been studied theoretically using three model systems: 3-methylisothiazole, 4-methylisothiazole, and 5-methylisothiazole . Three mechanisms, the internal cyclization–isomerization route (path A), the ring contraction–ring expansion route (path B), and the direct route (path C), are used to determine the actual photochemical reaction mechanism for these three model molecules .
Biochemical Pathways
The compound’s involvement in photochemical isomerization reactions suggests it may influence pathways related to light-dependent reactions .
Pharmacokinetics
Its molecular weight is 124.16 , which could potentially influence its bioavailability and pharmacokinetic properties.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s photochemical isomerization reactions suggest that light exposure could potentially influence its activity .
Safety and Hazards
The safety precautions for handling 3-Methylisothiazole-5-carbonitrile include avoiding contact with air and water due to possible violent reactions and flash fires . It should be kept away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed and handled under inert gas . It should not be subjected to grinding, shock, or friction .
Future Directions
The search for new anti-cancer compounds is constantly underway, and as a result of designed syntheses, new N’-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives with anticancer activity have been obtained . This suggests that 3-Methylisothiazole-5-carbonitrile and related compounds could have potential applications in cancer treatment in the future .
Biochemical Analysis
Biochemical Properties
3-Methylisothiazole-5-carbonitrile plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between this compound and cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, thereby influencing the metabolic pathways they regulate .
Additionally, this compound has been observed to bind to certain proteins, altering their conformation and function. For example, it can interact with kinase enzymes, which play a pivotal role in cell signaling pathways. By binding to these enzymes, this compound can modulate their activity, leading to changes in downstream signaling events .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of transcription factors, which are proteins that regulate the expression of specific genes .
By altering the activity of transcription factors, this compound can lead to changes in gene expression patterns, thereby affecting cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, this compound has been found to impact cellular metabolism by influencing the activity of metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is its binding to specific biomolecules, such as enzymes and proteins. For instance, this compound can bind to the active site of cytochrome P450 enzymes, leading to either inhibition or activation of these enzymes .
In addition to enzyme interactions, this compound can also affect gene expression by modulating the activity of transcription factors. This modulation can occur through direct binding to the transcription factors or through indirect effects on signaling pathways that regulate transcription factor activity . These interactions ultimately lead to changes in the expression of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time .
Prolonged exposure to this compound can lead to cumulative effects on cellular function. For example, long-term exposure to this compound has been shown to result in sustained changes in gene expression and metabolic enzyme activity . These changes can have significant implications for cellular processes and overall cell health.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to have minimal adverse effects, with only subtle changes in cellular function . As the dosage increases, the effects become more pronounced.
At higher doses, this compound can lead to toxic effects, including cellular damage and disruption of normal cellular processes . These toxic effects are often dose-dependent, with a threshold dose above which significant adverse effects are observed. It is crucial to carefully monitor and regulate the dosage of this compound in experimental settings to avoid potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways involves its metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates . These intermediates can further interact with other biomolecules, leading to additional biochemical reactions.
The involvement of this compound in metabolic pathways can also affect metabolic flux and the levels of specific metabolites. For example, the modulation of cytochrome P450 enzyme activity by this compound can lead to changes in the metabolism of other substrates, thereby influencing overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical effects. This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, this compound can interact with various binding proteins, which can influence its localization and accumulation.
The distribution of this compound within tissues can also vary depending on the presence of specific transporters and binding proteins . This variability can affect the overall bioavailability and efficacy of the compound in different cellular contexts.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications .
For example, this compound can be localized to the mitochondria, where it can influence mitochondrial function and metabolism . The specific localization of this compound within the cell can have significant implications for its biochemical effects and overall cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for preparing 3-Methylisothiazole-5-carbonitrile involves the reaction of 2-aminopyridine with acetonitrile under basic conditions . This reaction typically requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methylisothiazole-5-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
3-Methylisothiazole: Lacks the nitrile group, leading to different reactivity and applications.
5-Cyano-3-methylisothiazole: Another name for 3-Methylisothiazole-5-carbonitrile.
3-Methyl-1,2-thiazole-5-carbonitrile: A synonym for the same compound.
Uniqueness
This compound is unique due to the presence of both a nitrile group and a methyl group on the isothiazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
3-methyl-1,2-thiazole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2S/c1-4-2-5(3-6)8-7-4/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKZZTIAXGIKFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599454 | |
Record name | 3-Methyl-1,2-thiazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50599454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57352-00-8 | |
Record name | 3-Methyl-5-isothiazolecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57352-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-1,2-thiazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50599454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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